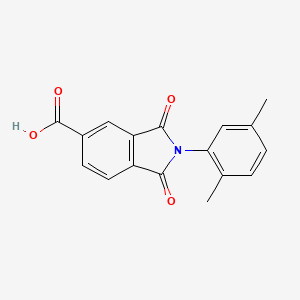
2-(2,5-Dimethyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dimethyl phenyl acetic acid” is a fine chemical engineering intermediate widely applied in fields of medicines and pesticides . It is particularly a key intermediate of spirotetramat, a novel insecticide .
Synthesis Analysis
The synthesis of “2,5-Dimethyl phenyl acetic acid” involves several steps . The process starts with paraxylene as a raw material and ionic liquid as a solvent, mixed with paraformaldehyde and concentrated hydrochloric acid . This mixture undergoes a chloromethylation reaction to obtain 2, 5-dimethyl benzyl chloride . Then, a carbonylation reaction and a hydrolysis reaction of the 2, 5-dimethyl benzyl chloride and an acid-binding agent and the solvent in a reactor under the action of a catalyst to obtain the 2,5-dimethyl phenylacetic acid .Molecular Structure Analysis
The molecular structure of “2,5-Dimethylphenylalanine” has a molecular formula of C11H15NO2 with an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,5-Dimethyl phenyl acetic acid” include chloromethylation, carbonylation, and hydrolysis .Scientific Research Applications
Heparanase Inhibitory Activity
- Research Context : A study described derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as potent inhibitors of the enzyme heparanase. Heparanase plays a role in tumor metastasis and angiogenesis.
- Findings : These compounds demonstrated significant heparanase inhibitory activity and also showed anti-angiogenic effects, suggesting their potential as therapeutic agents in cancer treatment (Courtney et al., 2004).
Synthesis of Novel Compounds
- Research Context : Research has been conducted on the synthesis of novel tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines using related chemical structures.
- Findings : The study contributed to the development of new synthetic pathways and molecular structures, providing a basis for further chemical and pharmaceutical research (Melo et al., 2004).
Metal-Organic Coordination Polymers
- Research Context : Research explored the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, including those derived from 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl.
- Findings : These studies provided insights into the molecular structures and potential applications of these compounds in material science and chemistry (Xiao et al., 2013).
Antagonists in Medical Research
- Research Context : The synthesis of integrin antagonists using 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives was studied.
- Findings : These compounds have potential applications in medical research, particularly in the development of new therapeutic agents (Deng et al., 2003).
Chemical Reactions and Synthesis
- Research Context : Studies have investigated the reactions and transformations of related compounds to develop new chemical entities.
- Findings : These reactions contribute to the field of synthetic chemistry and the development of novel compounds with potential applications in various industries (Kobayashi et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWXMKDPCUAHIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352710 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306320-92-3 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


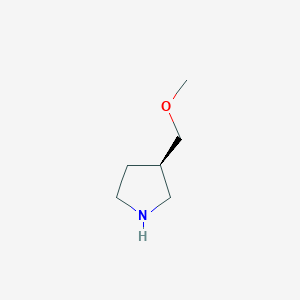
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)



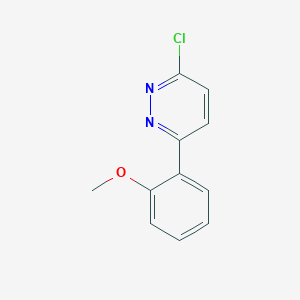
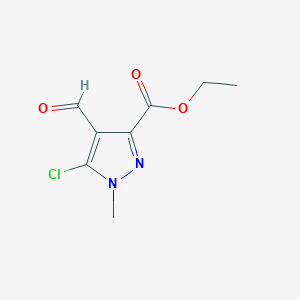
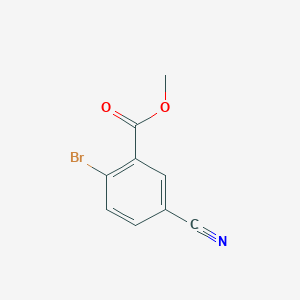


![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)